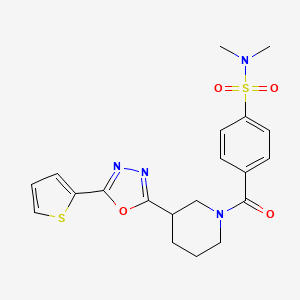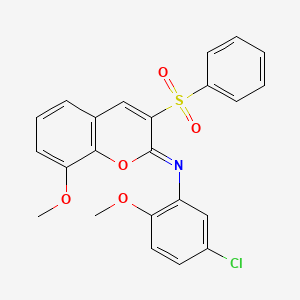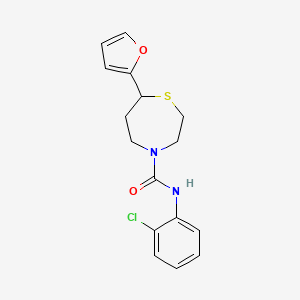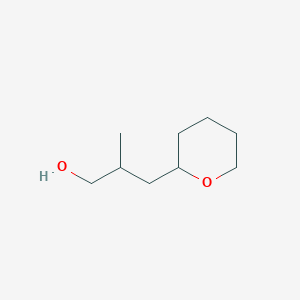
N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, such as N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide, are attracting researchers due to their notable biological activities. In a study by Khalid et al. (2016), a series of these compounds were synthesized and evaluated for their inhibitory action against butyrylcholinesterase (BChE) enzyme. Molecular docking studies also explored their ligand-BChE binding affinity, emphasizing the role of amino acid residues like Gly116, His438, Tyr332, and Ser198 in ligand stabilization within the binding site (Khalid et al., 2016).
Antibacterial Properties
The same class of compounds has been studied for their antibacterial properties. In another study by Khalid et al. (2016), N-substituted derivatives of these compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research demonstrates the potential of these compounds in addressing bacterial infections (Khalid et al., 2016).
Application in Photodynamic Therapy
In the field of cancer treatment, particularly photodynamic therapy, these compounds have shown promise. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Neurodegenerative Diseases Research
In neurodegenerative diseases research, such compounds have been investigated for their role in tryptophan metabolism regulation. Beconi et al. (2012) evaluated the metabolism and pharmacokinetics of JM6, a compound with a similar benzenesulfonamide structure, in mice. The study provided insights into the drug's metabolism and its potential implications in neurodegenerative conditions like Huntington's and Alzheimer's diseases (Beconi et al., 2012).
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-23(2)30(26,27)16-9-7-14(8-10-16)20(25)24-11-3-5-15(13-24)18-21-22-19(28-18)17-6-4-12-29-17/h4,6-10,12,15H,3,5,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELPRUUJSZYCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2735995.png)

![butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate](/img/structure/B2735998.png)
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736000.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(9H-purin-6-yl)propanamide](/img/structure/B2736005.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2736007.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide](/img/structure/B2736008.png)
![1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2736009.png)
![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)


![4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide](/img/structure/B2736014.png)